4-(4-Benzylpiperidine-1-carbonyl)-3-fluoropyridine
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Overview
Description
4-(4-Benzylpiperidine-1-carbonyl)-3-fluoropyridine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring substituted with a benzyl group and a carbonyl group, along with a fluoropyridine moiety, making it a versatile scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidine-1-carbonyl)-3-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-Benzylpiperidine-1-carbonyl chloride: This intermediate is synthesized by reacting 4-benzylpiperidine with phosgene or thionyl chloride under controlled conditions.
Coupling with 3-Fluoropyridine: The 4-benzylpiperidine-1-carbonyl chloride is then reacted with 3-fluoropyridine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidine-1-carbonyl)-3-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidine-1-carbonyl)-3-fluoropyridine involves its interaction with specific molecular targets:
Molecular Targets: It binds to various receptors and enzymes, modulating their activity.
Pathways Involved: By binding to these targets, the compound can influence signaling pathways related to inflammation, pain, and neurological functions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylpiperidine-1-carbonyl)pyridine: Similar structure but lacks the fluorine atom on the pyridine ring.
4-(4-Benzylpiperidine-1-carbonyl)-1,2,3-thiadiazol-5-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide: Contains additional functional groups and a thiadiazole ring.
Uniqueness
4-(4-Benzylpiperidine-1-carbonyl)-3-fluoropyridine is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C18H19FN2O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-fluoropyridin-4-yl)methanone |
InChI |
InChI=1S/C18H19FN2O/c19-17-13-20-9-6-16(17)18(22)21-10-7-15(8-11-21)12-14-4-2-1-3-5-14/h1-6,9,13,15H,7-8,10-12H2 |
InChI Key |
SDDPUSVGFDHQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=NC=C3)F |
Origin of Product |
United States |
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